Cas no 144089-96-3 (5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine)

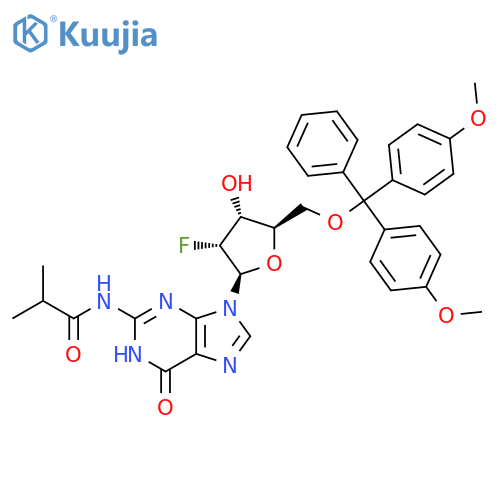

144089-96-3 structure

商品名:5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine

CAS番号:144089-96-3

MF:C35H36FN5O7

メガワット:657.688052177429

MDL:MFCD15145247

CID:4555971

PubChem ID:135453718

5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine 化学的及び物理的性質

名前と識別子

-

- 5'-O-DMT-N2-ISOBUTYRYL-2'-FLUORO-2'-DEOXYGUANOSINE

- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

- HG1082

- 5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-N2-isobutyryl-2'-deoxyguanosine

- N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

- MFCD15145247

- N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

- 144089-96-3

- C35H36FN5O7

- DTXSID701120004

- 5''-O-(4,4''-Dimethoxytrityl)-2''-fluoro-N2-isobutyryl-2''-deoxyguanosine

- 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]-2a(2)-deoxy-2a(2)-fluoro-N-(2-methyl-1-oxopropyl)guanosine

- CS-0172983

- N-{9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl}-2-methylpropanamide

- SCHEMBL18797904

- Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-N-(2-methyl-1-oxopropyl)-

- AKOS027336567

- N-{9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide

- AS-74588

- 5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine

-

- MDL: MFCD15145247

- インチ: 1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27-,29-,33-/m1/s1

- InChIKey: QQQXVSXVBFQISZ-UNVYQVKTSA-N

- ほほえんだ: F[C@H]1[C@H](N2C=NC3C(NC(NC(C(C)C)=O)=NC2=3)=O)O[C@H](COC(C2C=CC=CC=2)(C2C=CC(=CC=2)OC)C2C=CC(=CC=2)OC)[C@H]1O

計算された属性

- せいみつぶんしりょう: 657.25987667g/mol

- どういたいしつりょう: 657.25987667g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 48

- 回転可能化学結合数: 11

- 複雑さ: 1110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 146

じっけんとくせい

- 色と性状: White to Yellow Solid

5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A549235-100mg |

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |

144089-96-3 | 97% | 100mg |

$42.0 | 2025-02-25 | |

| Ambeed | A549235-5g |

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |

144089-96-3 | 97% | 5g |

$243.0 | 2025-02-25 | |

| eNovation Chemicals LLC | D754530-10g |

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-N-(2-methyl-1-oxopropyl)- |

144089-96-3 | 97% | 10g |

$495 | 2024-06-08 | |

| abcr | AB350792-1 g |

5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-N2-isobutyryl-2'-deoxyguanosine, 98%; . |

144089-96-3 | 98% | 1 g |

€150.60 | 2023-07-19 | |

| Ambeed | A549235-250mg |

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |

144089-96-3 | 97% | 250mg |

$61.0 | 2025-02-25 | |

| Alichem | A019121319-5g |

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |

144089-96-3 | 97% | 5g |

1,113.00 USD | 2021-06-16 | |

| TRC | D826555-100mg |

5'-O-Dmt-N2-Isobutyryl-2'-Fluoro-2'-Deoxyguanosine |

144089-96-3 | 100mg |

$ 160.00 | 2022-06-05 | ||

| TRC | D826555-50mg |

5'-O-Dmt-N2-Isobutyryl-2'-Fluoro-2'-Deoxyguanosine |

144089-96-3 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Ambeed | A549235-1g |

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide |

144089-96-3 | 97% | 1g |

$75.0 | 2025-02-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR527-1g |

5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine |

144089-96-3 | 97% | 1g |

3477CNY | 2021-05-07 |

5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine 関連文献

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Louis Porte RSC Adv., 2014,4, 64506-64513

144089-96-3 (5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:144089-96-3)DMT-2'-F-dGiBu

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:144089-96-3)5'-O-Dmt-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine

清らかである:99%/99%

はかる:5g/1g

価格 ($):472.0/216.0